molecular formula C9H12BrNO2S B1604452 3-Bromo-N-ethyl-5-methylbenzenesulfonamide CAS No. 951885-52-2

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Cat. No. B1604452
CAS RN: 951885-52-2
M. Wt: 278.17 g/mol
InChI Key: DMARLJQSKFGCTP-UHFFFAOYSA-N
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Description

“3-Bromo-N-ethyl-5-methylbenzenesulfonamide” is a chemical compound with the molecular formula C9H12BrNO2S . It has a molecular weight of 278.17 g/mol . The compound is also known by other names such as “N-Ethyl 3-bromo-5-methylbenzenesulfonamide” and "3-Bromo-N-ethyl-5-methylbenzenesulphonamide" .


Molecular Structure Analysis

The InChI code for “3-Bromo-N-ethyl-5-methylbenzenesulfonamide” is 1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 . The compound has a structure with a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group that is further substituted with an ethyl group .


Physical And Chemical Properties Analysis

“3-Bromo-N-ethyl-5-methylbenzenesulfonamide” has a density of 1.5±0.1 g/cm³ . It has a boiling point of 376.5±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.4±3.0 kJ/mol . The flash point of the compound is 181.5±30.7 °C . The compound has a molar refractivity of 60.8±0.4 cm³ . It has 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds similar to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide have been synthesized and characterized to explore their structural properties and potential applications. For example, a novel synthesis involving electrophilic cyanation of aryl and heteroaryl bromides has been reported, showcasing the utility of sulfonamide derivatives in creating various benzonitriles, which are valuable in pharmaceutical intermediates production (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Photodynamic Therapy

Sulfonamide derivatives have been explored for their anticancer properties and applications in photodynamic therapy. A study on the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated significant potential for use as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated their enzyme inhibition potential, revealing compounds with significant inhibitory activity against acetylcholinesterase and α-glucosidase. These findings suggest a potential for sulfonamide derivatives in developing treatments for diseases involving these enzymes (Riaz, 2020).

Analytical Applications

Sulfonamide derivatives have been applied in analytical chemistry for the synthesis of compounds like sodium N-bromo-p-nitrobenzenesulfonamide, which serves as an oxidizing titrant in various titrations, illustrating the utility of these compounds in analytical methodologies (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

properties

IUPAC Name

3-bromo-N-ethyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARLJQSKFGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650097
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

CAS RN

951885-52-2
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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